molecular formula C18H20N2O5S B2503421 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide CAS No. 896307-22-5

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B2503421
CAS No.: 896307-22-5
M. Wt: 376.43
InChI Key: WSHWMTPPWLRLLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a potent and selective research compound designed to inhibit the enzyme kynurenine 3-monooxygenase (KMO). By targeting KMO, a pivotal enzyme in the kynurenine pathway of tryptophan metabolism, this inhibitor provides a powerful tool for investigating neuroinflammation and excitotoxicity. Research utilizing this compound focuses on its potential to elevate brain levels of kynurenic acid, an endogenous neuroprotective agent that acts as an antagonist at the glycine site of the NMDA receptor. This mechanism is of significant interest in preclinical studies for a range of neurological conditions, including Huntington's disease, epilepsy, and complications arising from surgical brain injury, where modulating the kynurenine pathway may offer therapeutic insights. Furthermore, its application extends to behavioral research, where it is used to probe the role of the kynurenine pathway in substance use disorders, such as reducing nicotine and ethanol self-administration in animal models. This reagent is intended solely for use in laboratory research and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-16-9-8-15(11-17(16)25-2)26(22,23)19-13-10-18(21)20(12-13)14-6-4-3-5-7-14/h3-9,11,13,19H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHWMTPPWLRLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the 5-oxo-1-phenylpyrrolidine intermediate, which is then reacted with 3,4-dimethoxybenzenesulfonyl chloride under basic conditions to form the final product . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and various substituted sulfonamides.

Scientific Research Applications

3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogues

A. 3,4-Dimethoxy-N-[4-(3-Nitrophenyl)Thiazol-2-yl]Benzenesulfonamide (Ro-61-8048)
  • Key Differences: Replaces the pyrrolidinone group with a thiazole ring substituted with a 3-nitrophenyl group .
  • Pharmacological Activity: A potent kynurenine 3-monooxygenase (KMO) inhibitor. In parkinsonian monkeys, it elevates kynurenic acid (KYNA) and reduces levodopa-induced dyskinesias .
  • Relevance : Demonstrates the importance of the sulfonamide’s 3,4-dimethoxy substitution for KMO inhibition, while the thiazole ring enhances brain penetration.
B. Z-4-(3-(3,4-Dimethoxyphenyl)-3-Oxoprop-1-Enylamino)-N-(5-Methyl-1,3,4-Thiadiazol-2-yl)-Benzenesulfonamide (Compound 10)
  • Key Differences: Incorporates a propenylamino linker and a thiadiazole group instead of pyrrolidinone .
  • Pharmacological Activity: Inhibits vascular endothelial growth factor receptor-2 (VEGFR-2) with higher potency than dasatinib, highlighting the role of the propenylamino-thiadiazole motif in kinase inhibition .
C. 3,4-Dimethoxy-N-((5-Oxo-1-(p-Tolyl)Pyrrolidin-3-yl)Methyl)Benzenesulfonamide (CAS 955234-38-5)
  • Key Differences: Substitutes the phenyl group on pyrrolidinone with p-tolyl and adds a methylene linker .
  • Relevance : Structural tweaks may improve solubility or binding kinetics, though pharmacological data are unavailable .

Functional Analogues

A. TRIM24 Inhibitor (PDB ID: 4ZQL)
  • Structure: 3,4-Dimethoxy-N-[6-(4-methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzenesulfonamide .
  • Target : Bromodomain-containing protein TRIM24.
  • Relevance: The 3,4-dimethoxybenzenesulfonamide core is critical for binding, but the benzimidazole group replaces pyrrolidinone, enabling interactions with TRIM24’s hydrophobic pocket .
B. (S)-3,4-Dimethoxy-N-(1-{2-[(2,2,2-Trifluoroethoxy)Phenoxy]Ethyl}Pyrrolidin-3-yl)Benzenesulfonamide (Compound 18)
  • Key Differences: Extends the pyrrolidine side chain with a trifluoroethoxy-phenoxy-ethyl group .
  • Pharmacological Data : Exhibits 97% UPLC/MS purity and a molecular weight of 504.52, suggesting enhanced metabolic stability due to fluorinated substituents .

Comparative Data Table

Compound Name Molecular Weight Key Structural Features Biological Target/Activity Reference
Target Compound (CAS 896307-22-5) 402.47 Pyrrolidinone, phenyl, 3,4-dimethoxy Undisclosed (structural focus)
Ro-61-8048 ~445.45* Thiazole, 3-nitrophenyl KMO inhibition, anti-dyskinetic
Compound 10 (VEGFR-2 Inhibitor) N/A Propenylamino, thiadiazole VEGFR-2 inhibition (IC50 < dasatinib)
TRIM24 Inhibitor (4ZQL) ~585.6* Benzimidazole, 4-methoxyphenoxy TRIM24 bromodomain inhibition
Compound 18 504.52 Trifluoroethoxy-phenoxy-ethyl side chain High purity, fluorinated PK enhancer

*Estimated based on molecular formula.

Key Findings and Insights

Structural Determinants of Activity: The 3,4-dimethoxybenzenesulfonamide moiety is a common pharmacophore across diverse targets (KMO, VEGFR-2, TRIM24). Heterocyclic substituents (thiazole, benzimidazole, pyrrolidinone) dictate target specificity.

Pharmacological Trends :

  • Fluorinated side chains (e.g., Compound 18) enhance metabolic stability .
  • Thiazole and thiadiazole groups improve CNS penetration (Ro-61-8048) or kinase inhibition (Compound 10) .

Data Gaps :

  • The target compound’s biological activity remains uncharacterized in the provided evidence.
  • Exact IC₅₀ values for VEGFR-2 inhibitors (Compound 10/19) and TRIM24 inhibitors are unspecified .

Biological Activity

3,4-Dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The chemical structure of 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC19H22N2O5S
Molecular Weight390.5 g/mol
CAS Number954604-47-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. It is believed to modulate cellular processes through inhibition of specific enzymes involved in metabolic pathways. The exact mechanisms are still under investigation but may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenase (COX) and acetylcholinesterase (AChE), which are critical in inflammatory and neurodegenerative conditions .
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.

Antimicrobial Activity

Preliminary studies suggest that 3,4-dimethoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide exhibits antimicrobial properties. In vitro tests have shown effectiveness against a range of bacterial strains, indicating potential applications in treating infections.

Anticancer Properties

Recent research highlights the compound's potential as an anticancer agent. A study demonstrated that it inhibits cell proliferation in several cancer cell lines, with IC50 values indicating significant cytotoxicity:

Cell LineIC50 (μM)
UM16 (Pancreatic)0.58
MIA PaCa-2118.5 ± 2.2

These findings suggest that the compound could be a candidate for further development in cancer therapy targeting oxidative phosphorylation (OXPHOS) pathways .

Case Studies

  • In Vivo Efficacy : In animal models, the compound has shown promising results in reducing tumor growth in pancreatic cancer models when administered at specific dosages. The mechanism appears linked to its ability to disrupt ATP production in cancer cells reliant on aerobic metabolism .
  • Neuroinflammation : Another study explored the effects of this compound on neuroinflammatory markers and cholinergic deficits associated with Alzheimer's disease. The results indicated a reduction in inflammation and improvement in cognitive function in treated models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.